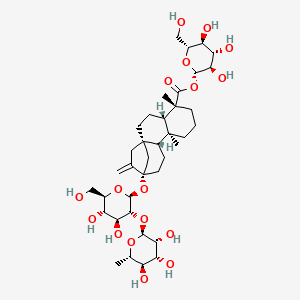![molecular formula C8H6ClNS B1457890 4-Chloro-6-methyl-thieno[2,3-b]pyridine CAS No. 1824285-22-4](/img/structure/B1457890.png)
4-Chloro-6-methyl-thieno[2,3-b]pyridine
Vue d'ensemble
Description
4-Chloro-6-methyl-thieno[2,3-b]pyridine is a chemical compound with the linear formula C8H6ClNS . It is an off-white solid and is stored in the freezer . This compound is used in various applications, including pharmaceutical testing .
Synthesis Analysis
The synthesis of 4-Chloro-6-methyl-thieno[2,3-b]pyridine and similar compounds often involves the use of substituted aldehydes, HCl, DMF, and reflux . Another method involves the use of POCl3 and reflux . The reaction conditions and reagents can vary depending on the specific synthesis process .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methyl-thieno[2,3-b]pyridine is represented by the linear formula C8H6ClNS . The InChI code for this compound is 1S/C8H6ClNS/c1-5-4-7(9)6-2-3-11-8(6)10-5/h2-4H,1H3 .
Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-6-methyl-thieno[2,3-b]pyridine are complex and can involve various reagents and conditions . For example, the nucleophilic substitution of the chloro derivative with morpholine in a mixture of ethanol/isopropanol (1:1) and TEA as base provided the final compounds .
Physical And Chemical Properties Analysis
4-Chloro-6-methyl-thieno[2,3-b]pyridine is an off-white solid . Its molecular weight is 183.66 . The compound’s InChI key is JNAZSLMYYIZJFC-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Photophysical Properties for Antitumor Applications
Research has investigated the photophysical properties, such as absorption and fluorescence, of thieno[2,3-b]pyridine derivatives, including structures similar to 4-Chloro-6-methyl-thieno[2,3-b]pyridine. These studies have found that such compounds exhibit significant fluorescence quantum yields and solvatochromic behavior. Their incorporation into lipid membranes and nanoliposomes has been studied for potential antitumor applications and drug delivery systems, showing promising results in terms of their localization in lipid bilayers and the stability of the liposome formulations (Carvalho et al., 2013).
Synthesis and Drug Discovery
The synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines through regioselective bromination of thieno[2,3-b]pyridine has been described, highlighting the potential of 4-bromothieno[2,3-b]pyridine as a building block in drug discovery. This process has shown excellent yields in subsequent cross-coupling reactions, underscoring its utility in the synthesis of novel compounds for pharmaceutical research (Lucas et al., 2015).
Derivative Synthesis for Material Science
Further studies have focused on the synthesis of various thieno[2,3-b]pyridine derivatives, aiming at applications beyond pharmaceuticals, such as in materials science. These studies have developed novel synthetic routes and characterized the resulting compounds, contributing to a broader understanding of the chemical behavior and potential applications of thieno[2,3-b]pyridine derivatives in diverse fields (Dyachenko et al., 2019).
Coordination Compounds and Biological Activity
Research into the use of thieno[2,3-b]pyridines as ligands in coordination compounds has opened new avenues in the study of their biological activities. Synthesis and crystal structure analysis of complexes with metals such as Cu(II), Co(II), and Ni(II) have been conducted, highlighting the potential of these complexes in biological systems and as catalysts in organic reactions (Halgas et al., 2009).
Orientations Futures
Future research on 4-Chloro-6-methyl-thieno[2,3-b]pyridine and similar compounds could focus on their potential applications in medicinal and agricultural chemistry . For example, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed .
Propriétés
IUPAC Name |
4-chloro-6-methylthieno[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-4-7(9)6-2-3-11-8(6)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAZSLMYYIZJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CSC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-thieno[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)


![Methyl 3-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)propanoate hydrochloride](/img/structure/B1457821.png)

![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1457824.png)



